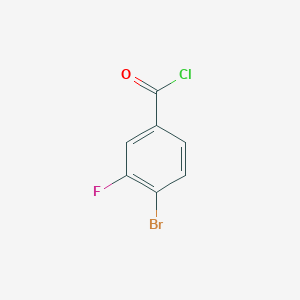

4-Bromo-3-fluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNWDFHKRIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627069 | |

| Record name | 4-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695188-21-7 | |

| Record name | 4-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-fluorobenzoyl chloride: Properties, Synthesis, and Handling

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3-fluorobenzoyl chloride, a key chemical intermediate. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from its precursor, 4-Bromo-3-fluorobenzoic acid, and its structural isomers. This approach offers a robust, field-proven perspective for researchers engaged in synthesis and drug development.

Introduction and Chemical Identity

This compound is a substituted aromatic acyl chloride. Such compounds are pivotal in organic synthesis, serving as reactive intermediates for introducing the 4-bromo-3-fluorobenzoyl moiety into a larger molecular framework. The presence of both bromine and fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final active pharmaceutical ingredient (API).

While a specific CAS number for this compound is not widely cataloged, its precursor, 4-Bromo-3-fluorobenzoic acid , is well-documented:

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-3-fluorobenzoic acid | [1] |

| CAS Number | 153556-42-4 | [1] |

| Molecular Formula | C₇H₄BrFO₂ | [1] |

| Molecular Weight | 219.01 g/mol | [1] |

| InChI Key | RMYOGXPGIDWJLU-UHFFFAOYSA-N | [2] |

The corresponding acyl chloride, this compound, would have the following identifiers:

| Identifier | Value |

| Molecular Formula | C₇H₃BrClFO |

| Molecular Weight | 237.45 g/mol |

Synthesis of this compound from its Carboxylic Acid Precursor

The most common and reliable method for preparing an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent. The two most frequently used reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Mechanism of Acyl Chloride Formation

The conversion of the carboxylic acid's hydroxyl group into a better leaving group is central to this synthesis.[3]

The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon in a nucleophilic acyl substitution. The intermediate then collapses, releasing sulfur dioxide and hydrochloric acid as gaseous byproducts, which drives the reaction to completion.[4][5]

Caption: Synthesis of Acyl Chloride using Thionyl Chloride.

This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[6] Oxalyl chloride is highly reactive and the reaction conditions are generally milder than with thionyl chloride. The byproducts, carbon dioxide, carbon monoxide, and hydrochloric acid, are all gases, which simplifies purification.[7]

Caption: Synthesis of Acyl Chloride using Oxalyl Chloride.

Experimental Protocol

A general procedure for the synthesis would be:

-

In a fume hood, to a solution of 4-Bromo-3-fluorobenzoic acid in an inert, dry solvent (e.g., dichloromethane or toluene), add a slight excess (1.1-1.5 equivalents) of oxalyl chloride or thionyl chloride dropwise at room temperature.[8]

-

If using oxalyl chloride, add a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature until gas evolution ceases (typically 1-3 hours).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which can often be used without further purification.

Physical Properties

Properties of the Precursor: 4-Bromo-3-fluorobenzoic Acid

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [9] |

| Purity | ≥98% | [2] |

| Storage Temperature | Room Temperature | [2] |

Comparative Physical Properties of Isomeric Benzoyl Chlorides

The physical properties of this compound are expected to be within the range of its isomers.

| Property | 4-Bromo-2-fluorobenzoyl chloride | 3-Bromo-4-fluorobenzoyl chloride |

| CAS Number | 151982-51-3 | 672-75-3 |

| Molecular Weight | 237.45 g/mol | 237.45 g/mol |

| Appearance | White to light yellow liquid or fused solid | Solid-Low Melt |

| Melting Point | 24-24.5 °C | >110 °C (decomposes) |

| Boiling Point | Not specified | 100-112 °C at 11 mmHg |

Safety, Handling, and Reactivity

Acyl chlorides are reactive compounds that require careful handling.

General Hazards

-

Moisture Sensitive: Reacts violently with water to produce hydrochloric acid and the corresponding carboxylic acid.[14]

-

Lachrymator: Irritating to the eyes and respiratory system.[15]

Handling and Storage

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Reactivity Profile

This compound is a strong electrophile at the carbonyl carbon. It will readily undergo nucleophilic acyl substitution with a variety of nucleophiles.

Caption: Reactivity of this compound.

Spectroscopic Characterization

While a specific spectrum for this compound is not provided, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.[17][18][19]

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1750-1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.

-

¹H NMR Spectroscopy: The aromatic protons will appear as complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The specific coupling patterns will be influenced by the fluorine and bromine substituents.

-

¹³C NMR Spectroscopy: The carbonyl carbon will be observed as a singlet around 165-170 ppm. The aromatic carbons will show characteristic shifts and C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

This compound is a valuable, albeit not extensively characterized, reagent in medicinal chemistry and organic synthesis. By understanding the properties of its precursor and isomers, and by employing standard protocols for its synthesis and handling, researchers can effectively utilize this compound in their synthetic endeavors. The information presented in this guide provides a solid foundation for its safe and efficient application in the laboratory.

References

-

PubChem. 4-Bromo-3-fluorobenzoic acid. [Link]

-

Bioman Explains. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

-

Donahue, M. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]

-

PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

-

PubChem. Benzoyl chloride. [Link]

-

ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]

-

Organic Chemistry Portal. Acyl chloride synthesis. [Link]

-

Organic Chemistry Data. Acid to Acid Chloride - Common Conditions. [Link]

-

PubChem. 3-Bromo-4-fluorobenzoyl chloride. [Link]

-

SpectraBase. Benzoylchloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

SpectraBase. Benzoylchloride - Optional[1H NMR] - Spectrum. [Link]

-

Win-Win Chemical. 4-BROMO-2-FLUOROBENZOYL CHLORIDE. [Link]

-

PubChem. 3-Bromo-4-fluorobenzoyl chloride Safety and Hazards. [Link]

Sources

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Benzoyl chloride(98-88-4) 1H NMR [m.chemicalbook.com]

- 19. 3-(Trifluoromethyl)benzoyl chloride(2251-65-2) 1H NMR [m.chemicalbook.com]

4-Bromo-3-fluorobenzoyl Chloride: A Technical Guide for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and materials science, precision in molecular architecture is paramount. Halogenated aromatic compounds are foundational building blocks, offering chemists nuanced control over electronic properties, metabolic stability, and intermolecular interactions. 4-Bromo-3-fluorobenzoyl chloride is a key reagent in this class, distinguished by its trifunctional nature: a highly reactive acyl chloride group for amide and ester formation, and two distinct halogen atoms—bromo and fluoro—that serve as versatile handles for subsequent chemical modifications.

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will explore its physicochemical properties, synthesis, reactivity, and critical safety protocols, grounded in established chemical principles and field-proven insights.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are the bedrock of reproducible and safe experimentation.

While the CAS Number for this compound is not as commonly cited as its isomers, its precursor, 4-Bromo-3-fluorobenzoic acid, is well-documented and serves as the logical starting point for its synthesis and property estimation. The properties of the target acyl chloride are consistent with those of its structural analogs.[1][2]

Table 1: Physicochemical Data

| Property | Value | Source |

| CAS Number | Not explicitly assigned; Precursor acid is 133059-42-4 | N/A |

| Molecular Formula | C₇H₃BrClFO | [2] |

| Molecular Weight | 237.45 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | General Knowledge |

| Boiling Point | Estimated >200 °C (decomposes) | General Knowledge |

| Melting Point | Not widely reported; likely low | General Knowledge |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); reacts violently with water and alcohols | General Knowledge |

graph "chemical_structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2.5,0!"]; O1 [label="O", pos="3,-0.75!"]; Cl1 [label="Cl", pos="3,0.75!"]; Br1 [label="Br", pos="-1.25,-2.1!"]; F1 [label="F", pos="1.25,-2.1!"];

// Position the benzene ring nodes C1 [pos="0,0!"]; C2 [pos="-1,-1!"]; C3 [pos="0,-2!"]; C4 [pos="1,-2!"]; C5 [pos="2,-1!"]; C6 [pos="1,0!"];

// Draw edges for the benzene ring and substituents C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

C1 -- C7 [len=1.5]; C7 -- O1 [style=double, len=1.5]; C7 -- Cl1 [len=1.5]; C4 -- Br1 [len=1.5]; C3 -- F1 [len=1.5];

// Add invisible nodes for aromatic circle (optional but can help with centering) center [pos="0.5,-0.5!", shape=point, style=invis]; }

Caption: 2D Structure of this compound.

Section 2: Synthesis and Mechanistic Insights

The most reliable and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 4-Bromo-3-fluorobenzoic acid.[3][4] This conversion is a cornerstone of organic synthesis.

Causality Behind Reagent Choice

Thionyl chloride (SOCl₂) is often the reagent of choice for this transformation on a laboratory scale. Its primary advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl) are both gases. This simplifies purification immensely, as the gaseous byproducts can be easily removed under vacuum or with a nitrogen stream, driving the reaction to completion according to Le Châtelier's principle.

A catalytic amount of N,N-dimethylformamide (DMF) is crucial for activating the reaction. The DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is the true catalytic species that accelerates the conversion.

Caption: Workflow for the synthesis of this compound.

The Imperative of Anhydrous Conditions

Acyl chlorides are highly reactive and susceptible to hydrolysis.[1] Any trace of water in the reaction vessel will rapidly convert the product back to the starting carboxylic acid, severely diminishing the yield. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used to ensure a successful synthesis.

Section 3: Reactivity and Applications in Drug Development

The utility of this compound stems from its highly electrophilic carbonyl carbon. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[5]

Key Transformations:

-

Amide Formation: Reaction with primary or secondary amines is typically rapid and high-yielding, forming robust amide bonds. This is one of the most common linkages in pharmaceutical compounds.

-

Ester Formation: Alcohols react to form esters, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Friedel-Crafts Acylation: The benzoyl group can be attached to other aromatic systems using a Lewis acid catalyst, creating complex bi-aryl ketone structures.

Strategic Value in Medicinal Chemistry

The true power of this reagent lies in the strategic placement of the halogen atoms.

-

Fluorine: The introduction of fluorine can significantly alter a molecule's properties, including metabolic stability, lipophilicity, and binding affinity.[6][7] Its high electronegativity can modulate the pKa of nearby functional groups.

-

Bromine: The bromine atom is a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents at a later stage in the synthesis. This provides access to a vast chemical space from a single intermediate.[8] The differential reactivity between the aryl bromide and the acyl chloride allows for a stepwise, controlled assembly of the target molecule.[9]

Caption: Key reaction pathways for this compound.

Section 4: Safety, Handling, and Storage

Acyl chlorides as a class are hazardous materials that demand strict adherence to safety protocols. Their high reactivity is the source of both their synthetic utility and their danger.

Table 2: Hazard Identification and Mitigation

| Hazard | Nature of Risk | Mitigation Protocol |

| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[1] Vapors are highly irritating to the respiratory tract. | PPE: Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield. Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. |

| Reactivity | Reacts violently with water, alcohols, and amines, releasing large amounts of corrosive HCl gas. | Handling: Use only in anhydrous environments. Quench reactions and clean glassware cautiously. Never add water directly to the bulk reagent. Storage: Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, corrosion-resistant container. Store away from moisture, bases, and alcohols. |

| Lachrymator | Vapors can cause severe eye irritation and tearing. | Ventilation: Ensure adequate ventilation by working deep within a fume hood. Keep the container sealed when not in use. |

| Spills | A spill presents a dual chemical and inhalation hazard. | Procedure: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite (do NOT use combustible materials). Cautiously transfer the absorbed material to a labeled waste container. Neutralize the area with a weak base like sodium bicarbonate solution, followed by a water rinse. |

Section 5: Experimental Protocol: Amide Synthesis

This protocol provides a representative, self-validating workflow for the synthesis of N-benzyl-4-bromo-3-fluorobenzamide.

Methodology

-

Preparation (In Fume Hood):

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

-

Reaction:

-

In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM (10 mL).

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

-

Allow the reaction to warm to room temperature and stir for 2 hours. The causality here is to ensure the reaction goes to completion; the initial cooling controls the exotherm.

-

-

Workup and Purification:

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quench the reaction by slowly adding deionized water (20 mL).

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess amine and triethylamine; the base wash removes any unreacted starting acid.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Validation:

-

The resulting crude solid should be purified by recrystallization or column chromatography.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected spectra will validate the formation of the amide bond and the integrity of the aromatic core.

-

Section 6: References

-

4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026. (n.d.). PubChem. Retrieved from [Link]

-

3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598. (n.d.). PubChem. Retrieved from [Link]

-

METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.). Google Patents. Retrieved from

-

Synthesis of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

151982-51-3 4-BROMO-2-FLUOROBENZOYL CHLORIDE. (n.d.). Win-Win Chemical. Retrieved from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

-

The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Bromo-3-fluorobenzoyl chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzoyl Chlorides

In the landscape of modern medicinal chemistry and organic synthesis, halogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity profiles allow for the construction of complex molecular architectures with tailored biological activities. Among these, substituted benzoyl chlorides are paramount acylating agents, facilitating the formation of esters, amides, and ketones, which are core structures in a vast array of pharmaceuticals. This guide focuses on 4-Bromo-3-fluorobenzoyl chloride, a specific, though less-documented, isomer within this vital chemical class.

While direct experimental data for this compound is sparse in readily available literature, this guide provides a comprehensive technical overview based on established chemical principles and comparative data from its close isomers. By synthesizing information on its predicted properties, a robust synthesis protocol, expected reactivity, and potential applications, this document aims to equip researchers with the foundational knowledge required to explore the utility of this promising, yet under-represented, chemical entity. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure the highest degree of scientific integrity.

Physicochemical Properties and Structural Analysis

While a specific CAS number for this compound is not prominently cataloged, its fundamental properties can be accurately predicted based on its molecular structure. A comparative analysis with its commercially available isomers, 4-Bromo-2-fluorobenzoyl chloride and 3-Bromo-4-fluorobenzoyl chloride, provides a solid foundation for understanding its characteristics.[1][2][3]

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₇H₃BrClFO | Elemental Composition |

| Molecular Weight | 237.45 g/mol | Based on isomers[1][2] |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | Not readily available | Literature Search |

| Appearance | Predicted: Colorless to light yellow liquid/solid | Analogy with isomers |

| Reactivity | Highly reactive, moisture-sensitive | General property of acyl chlorides[4] |

The strategic placement of the bromine and fluorine atoms on the benzene ring significantly influences the molecule's electronic landscape and, consequently, its reactivity. The fluorine atom at position 3 and the bromine atom at position 4, both being electron-withdrawing groups, increase the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a key feature for its utility in synthesis.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through a two-step process starting from the corresponding aldehyde, 4-Bromo-3-fluorobenzaldehyde. The first step involves the oxidation of the aldehyde to the carboxylic acid, followed by the conversion of the carboxylic acid to the desired acyl chloride.

Step 1: Oxidation of 4-Bromo-3-fluorobenzaldehyde to 4-Bromo-3-fluorobenzoic Acid

This protocol is adapted from established methods for the oxidation of similar aromatic aldehydes.[5]

Materials:

-

4-Bromo-3-fluorobenzaldehyde

-

Acetonitrile

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (10% w/v)

Procedure:

-

In a reaction vessel, prepare a cold mixture of sodium dihydrogen phosphate in water.

-

To this, add hydrogen peroxide and sodium chlorite.

-

Separately, dissolve 4-Bromo-3-fluorobenzaldehyde in acetonitrile.

-

Slowly add the aldehyde solution to the cold oxidant mixture with continuous stirring.

-

Allow the reaction to proceed overnight at room temperature.

-

Upon completion, quench any unreacted oxidants by adding a small amount of sodium sulfite.

-

Acidify the mixture with a 10% hydrochloric acid solution.

-

Extract the product, 4-Bromo-3-fluorobenzoic acid, with ethyl acetate.

-

Wash the organic layer with water and dry over magnesium sulfate.

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization if necessary.

Step 2: Conversion of 4-Bromo-3-fluorobenzoic Acid to this compound

This is a standard conversion for which several reagents are effective. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used.[6][7] The following protocol utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[6]

Materials:

-

4-Bromo-3-fluorobenzoic acid

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a dry, inert atmosphere, dissolve the 4-Bromo-3-fluorobenzoic acid in dichloromethane.

-

Add a catalytic amount (a few drops) of DMF to the solution.

-

Slowly add oxalyl chloride to the stirred solution at room temperature. Effervescence (evolution of CO₂ and CO) will be observed.

-

Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (around 1800 cm⁻¹).[8][9]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude this compound can be used directly or purified by vacuum distillation.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1]

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many active pharmaceutical ingredients (APIs).

-

Ester Formation: Reaction with alcohols produces esters, which are also prevalent in drug molecules and serve as useful intermediates.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can acylate other aromatic rings, forming diaryl ketones. This reaction is crucial for building larger, more complex molecular scaffolds.

The presence of both bromine and fluorine offers additional strategic advantages. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule.[10] The bromine atom serves as a versatile synthetic handle for further modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents.

Given these properties, this compound is a valuable intermediate for the synthesis of novel compounds in various therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate halogenated aromatic moieties.

-

Infectious Diseases: The synthesis of novel antibacterial and antiviral agents often relies on such building blocks.[11]

-

Neuroscience: Compounds targeting CNS disorders frequently feature complex, substituted aromatic systems.

Analytical Characterization

If synthesized, the identity and purity of this compound would be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature would be a strong C=O stretching absorption band around 1800 cm⁻¹.[8][9] The disappearance of the broad O-H stretch from the starting carboxylic acid would confirm the conversion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons would appear as a complex multiplet pattern due to H-H and H-F coupling.

-

¹³C NMR: The carbonyl carbon would have a characteristic chemical shift in the range of 160-180 ppm.

-

¹⁹F NMR: A singlet would be expected for the single fluorine atom, with its chemical shift providing information about the electronic environment.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak, and the isotopic pattern of bromine and chlorine would be a key diagnostic feature.[12]

Safety and Handling

Acyl chlorides as a class are hazardous chemicals that require careful handling in a controlled laboratory environment.[4]

-

Corrosivity: They are corrosive and can cause severe skin and eye burns.[13]

-

Moisture Sensitivity: They react violently with water and moisture to release corrosive hydrochloric acid gas. All handling must be done under anhydrous conditions and preferably under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Inhalation Hazard: The vapors are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[13]

Conclusion

This compound represents a potentially valuable, albeit under-explored, building block for chemical synthesis, particularly in the realm of drug discovery. Its predicted high reactivity, coupled with the strategic placement of bromine and fluorine substituents, offers a versatile platform for creating novel molecular entities with potentially enhanced pharmacological properties. This guide provides a robust theoretical and practical framework for its synthesis, characterization, and safe handling. By leveraging the comparative data from its isomers and the well-established principles of acyl chloride chemistry, researchers are well-equipped to unlock the synthetic potential of this compound and its derivatives in the pursuit of new therapeutic agents.

References

- Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra?

- Sciencemadness Wiki. (2025, August 3). Acyl chloride.

- ChemicalBook. Benzoyl chloride synthesis.

- Thermo Fisher Scientific. (2010, September 7).

- ACS Publications. (n.d.). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A.

- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides.

- ResearchGate. (n.d.).

- Benchchem. (2025).

- Organic Syntheses. Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure.

- ChemicalBook. 3-Bromo-4-fluorobenzaldehyde synthesis.

- Chemistry LibreTexts. (2022, September 24). 21.

- Sciencemadness.org. (2019, September 14). benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid.

- ChemicalBook. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR spectrum.

- PubChem. 4-Bromo-2-fluorobenzoyl chloride.

- FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

- PubChem. Benzoyl chloride.

- ResearchGate. (n.d.). a) ¹H NMR spectra of Benzoyl chloride and BZ‐Tp‐CPDs. b)... [Diagram].

- ChemicalBook. Benzoyl chloride(98-88-4) 1H NMR spectrum.

- SpectraBase. Benzoylchloride - Optional[1H NMR] - Chemical Shifts.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Sigma-Aldrich. 4-Bromo-3-fluorobenzaldehyde synthesis.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Chem-Impex. 4-Fluorobenzoyl chloride.

- Santa Cruz Biotechnology. 3-Bromo-4-fluorobenzoyl chloride | CAS 672-75-3.

- Benchchem. (2025). Applications of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Medicinal Chemistry: A Survey of Potential Synthetic Utility.

- PubChem. 3-Bromo-4-fluorobenzoyl chloride.

- HXCHEM. 3-Bromo-4-fluorobenzoyl chloride/CAS:672-75-3.

- ResearchGate. (n.d.).

- PubMed. (2022, March 4). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.

- Sparrow Chemical. (2025, June 24). What is Benzoyl Chloride Used For?

Sources

- 1. 4-Bromo-2-fluorobenzoyl chloride | C7H3BrClFO | CID 2734026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conversion of Benzoic acid to benzyl chloride [allen.in]

- 5. Page loading... [wap.guidechem.com]

- 6. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. Sciencemadness Discussion Board - benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nbinno.com [nbinno.com]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-3-fluorobenzoyl Chloride

This compound (C₇H₃BrClFO) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of its constituent groups: the highly reactive acyl chloride for amide or ester formation, and the bromo- and fluoro-substituted phenyl ring, which allows for subsequent cross-coupling reactions or serves to modulate the electronic and pharmacokinetic properties of the target molecule.

Given its role as a foundational building block, rigorous verification of its structure and purity is not merely a procedural step but a cornerstone of synthetic success. Contaminants or isomeric impurities can have cascading effects on reaction yields, purity of subsequent intermediates, and the biological activity of the final product. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the expected spectral data for this compound and outlines the methodologies for its acquisition and interpretation. We will delve into the causality behind the spectral features, demonstrating how a multi-technique spectroscopic approach provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the substitution pattern and electronic environment of the aromatic ring.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is defined by the chemical shifts (δ), which indicate the electronic environment of the protons, and the coupling constants (J), which reveal the spatial relationship between neighboring nuclei. The aromatic region (typically 6.5-8.0 ppm) will show three distinct signals corresponding to the three protons on the benzene ring.[1][2]

Rationale for Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the interpretation of complex splitting patterns.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H-2 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 5.0 |

| H-5 | 7.7 - 7.9 | Triplet (t) or ddd | ³J(H5-H6) ≈ 8.0, ⁴J(H5-Br) ≈ 0, ³J(H5-F) ≈ 8.0 |

| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.0, ³J(H6-H2) ≈ 8.0 |

-

Interpretation Insights:

-

H-2: This proton is ortho to the strongly electron-withdrawing carbonyl chloride group, shifting it significantly downfield. It will appear as a doublet of doublets, split by the para proton H-6 and through-space coupling to the fluorine atom.

-

H-5: Positioned ortho to the bromine and meta to the carbonyl chloride, its chemical shift is influenced by both. It is expected to show complex splitting, appearing potentially as a triplet due to similar coupling constants with H-6 and the ortho fluorine atom.

-

H-6: This proton is meta to the carbonyl chloride and ortho to the fluorine, placing it at the most upfield position of the three aromatic protons. It will be split by both H-2 and H-5.

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The presence of fluorine introduces characteristic carbon-fluorine couplings (C-F), which are invaluable for assignment.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Predicted C-F Coupling Constant (J_CF) in Hz | | :--- | :--- | :--- | :--- | | C=O | 167 - 170 | ~0 | | C-3 (C-F) | 160 - 164 | ¹J_CF ≈ 250-260 (d) | | C-4 (C-Br) | 120 - 125 | ²J_CF ≈ 20-25 (d) | | C-1 (C-COCl) | 135 - 138 | ³J_CF ≈ 5-8 (d) | | C-5 | 130 - 134 | ²J_CF ≈ 20-25 (d) | | C-2 | 128 - 132 | ⁴J_CF ≈ 2-4 (d) | | C-6 | 118 - 122 | ³J_CF ≈ 5-8 (d) |

-

Interpretation Insights:

-

Carbonyl Carbon (C=O): As expected, this carbon is the most downfield signal due to its sp² hybridization and attachment to two electronegative atoms (O and Cl).

-

C-3 (ipso-Fluorine): This carbon exhibits a very large one-bond coupling constant (¹J_CF), which is a definitive indicator of a direct C-F bond. Its chemical shift is significantly downfield due to the direct attachment of the highly electronegative fluorine.

-

Other Aromatic Carbons: All other carbons on the ring will appear as doublets due to smaller two-, three-, or four-bond couplings to the fluorine atom, aiding in their assignment.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by a few highly characteristic absorptions.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is often preferred for liquid or low-melting solid samples as it requires minimal sample preparation. Alternatively, a thin film can be prepared between salt plates (NaCl or KBr).

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1810 - 1775 | Very Strong, Sharp | C=O Stretch (Acyl Chloride) |

| 1600 - 1580 | Medium | Aromatic C=C Stretch |

| 1475 - 1450 | Medium | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | C-F Stretch |

| 900 - 800 | Strong | C-H Out-of-plane Bending |

| 750 - 550 | Medium-Strong | C-Cl Stretch |

| 600 - 500 | Medium | C-Br Stretch |

-

Interpretation Insights:

-

The most diagnostic peak is the carbonyl (C=O) stretch of the acyl chloride.[4][5][6] Its appearance at a very high wavenumber (typically >1770 cm⁻¹) is a result of the high electronegativity of the chlorine atom, which shortens and strengthens the C=O bond.[6] This peak's presence is a primary confirmation of the acyl chloride functionality.

-

Strong absorptions corresponding to the C-F and C-Cl bonds, along with characteristic aromatic C=C stretching and C-H bending vibrations, complete the spectral fingerprint.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern under ionization.

Rationale for Experimental Choices: Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to predictable and structurally informative fragmentation.[7] It is well-suited for relatively small, stable molecules like this one.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z (mass-to-charge) | Predicted Relative Intensity (%) | Assignment |

| 236 / 238 / 240 | High | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular Ion Cluster) |

| 201 / 203 | High | [M - Cl]⁺ |

| 173 / 175 | Very High | [M - Cl - CO]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

-

Interpretation Insights:

-

Molecular Ion Cluster: The most critical feature is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic cluster of peaks will be observed.[8][9] The [M]⁺ and [M+2]⁺ peaks (from bromine) will have a roughly 1:1 intensity ratio. The [M+4]⁺ peak (from having both ⁸¹Br and ³⁷Cl) will be smaller. This isotopic signature is definitive proof of a molecule containing one bromine and one chlorine atom.

-

Key Fragments: The fragmentation is expected to proceed via logical losses of stable neutral species.

-

Loss of Chlorine: The initial loss of a chlorine radical ([M - 35/37]⁺) is a common pathway for acyl chlorides, leading to a stable acylium ion at m/z 201/203.

-

Loss of Carbon Monoxide: The subsequent loss of carbon monoxide ([M - Cl - CO]⁺) from the acylium ion is highly favorable and typically results in the base peak of the spectrum at m/z 173/175 (the 4-bromo-3-fluorophenyl cation).[10]

-

-

Standard Operating Protocols

Adherence to standardized protocols is essential for data reproducibility and integrity.

Protocol 1: NMR Sample Preparation and Acquisition

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and gently invert several times to ensure complete dissolution.

-

Insert the tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 400 MHz (or higher) spectrometer at room temperature.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Protocol 2: FT-IR (ATR) Acquisition

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small drop of the liquid this compound (or a small amount of the solid, if applicable) directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly with an appropriate solvent after analysis.

Protocol 3: Mass Spectrometry (GC-MS with EI) Acquisition

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on the GC column before entering the MS source.

-

In the ion source, the sample is bombarded with electrons (70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

-

Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the fragmentation pattern.

Integrated Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple sources, creating a self-validating logical framework.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-3-fluorobenzoyl chloride

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-3-fluorobenzoyl chloride. As a key building block in the synthesis of pharmaceuticals and other complex organic molecules, a thorough understanding of its structural characterization is paramount. This document will delve into the theoretical principles governing the spectrum, provide a detailed experimental protocol for data acquisition, and offer an in-depth interpretation of the spectral data. The guide is intended to serve as a practical resource for researchers, chemists, and quality control analysts working with this and structurally related compounds.

Introduction: The Significance of this compound

This compound is a trifunctional aromatic compound featuring a reactive acyl chloride group, a bromine atom, and a fluorine atom. This unique combination of functionalities makes it a versatile intermediate in organic synthesis. The precise arrangement of these substituents on the benzene ring dictates its reactivity and the stereochemistry of subsequent reactions. Therefore, unambiguous structural confirmation is critical, and ¹H NMR spectroscopy stands as one of the most powerful and accessible analytical techniques for this purpose.

The ¹H NMR spectrum provides a detailed fingerprint of the molecule's proton environment. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can deduce the precise location of each proton on the aromatic ring, confirming the identity and purity of the compound.

Theoretical ¹H NMR Spectral Prediction

The structure of this compound presents a fascinating case for ¹H NMR analysis due to the interplay of electronic and steric effects from the three different substituents. The aromatic region of the spectrum is expected to show signals for three distinct protons.

Substituent Effects on Chemical Shifts:

-

-COCl (Benzoyl chloride group): This is a strongly electron-withdrawing group, which deshields the protons on the aromatic ring, causing their signals to appear at a lower field (higher ppm values).[1] Protons ortho and para to this group are most affected.

-

-Br (Bromo group): Bromine is an electronegative atom and thus electron-withdrawing through an inductive effect. However, it is also capable of donating electron density through resonance. The net effect is a moderate deshielding of the aromatic protons.[2]

-

-F (Fluoro group): Fluorine is the most electronegative element, exhibiting a strong inductive electron-withdrawing effect. Like bromine, it can also donate electron density via resonance. The strong inductive effect typically dominates, leading to a deshielding of nearby protons.[3] Fluorine also introduces spin-spin coupling with nearby protons (H-F coupling), which can further complicate the spectrum.[3]

Expected Splitting Patterns (Multiplicity):

The splitting of signals in ¹H NMR is governed by the number of neighboring, non-equivalent protons (the n+1 rule) and coupling to other magnetic nuclei like ¹⁹F. In this compound, we expect complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.[4][5][6]

-

H-2: This proton is ortho to the -COCl group, meta to the -Br group, and para to the -F group. It will be split by H-6 and potentially show long-range coupling to H-5 and the fluorine atom.

-

H-5: This proton is ortho to the -Br group, meta to the -F group, and para to the -COCl group. It will be split by H-6 and the fluorine atom.

-

H-6: This proton is ortho to both the -F and -COCl groups and meta to the -Br group. It will be split by H-2, H-5, and the fluorine atom, likely resulting in the most complex signal.

The interplay of these couplings can lead to what is known as complex or second-order splitting, where the simple n+1 rule may not fully apply, and the resulting multiplets can be difficult to interpret without the aid of spectral simulation.[4][7]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument settings. The following protocol is a validated method for obtaining a high-resolution spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. It is crucial to use a deuterated solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum. Aromatic solvents like benzene-d₆ can also be used and may induce shifts in the proton signals (Aromatic Solvent Induced Shifts - ASIS), which can sometimes help in resolving overlapping signals.[8][9][10][11]

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak for referencing, but the addition of TMS is still good practice for ensuring accuracy.

-

Sample Handling: this compound is a reactive acyl chloride and is sensitive to moisture. All glassware should be thoroughly dried, and the sample should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glove box) to prevent hydrolysis to the corresponding carboxylic acid.

3.2. NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse sequence is sufficient for routine acquisition. |

| Number of Scans | 16-32 | Provides a good signal-to-noise ratio for a moderately concentrated sample. |

| Acquisition Time | 3-4 seconds | A longer acquisition time results in better resolution. |

| Relaxation Delay | 1-2 seconds | Allows for adequate relaxation of the protons between scans, ensuring accurate integration. |

| Spectral Width | 12-16 ppm | A standard spectral width for ¹H NMR that encompasses the typical chemical shift range for organic molecules. |

| Temperature | 298 K (25 °C) | Room temperature is standard for routine analysis. |

3.3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual CDCl₃ signal at 7.26 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

¹H NMR Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region (typically between 7.0 and 8.5 ppm).[12] The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.[8][13]

4.1. Predicted ¹H NMR Data

While an experimental spectrum is the definitive source of data, we can predict the approximate chemical shifts and coupling constants based on empirical data for similar compounds.[14]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H2-H6) ≈ 8 Hz, ⁴J(H2-H5) ≈ 2 Hz |

| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8 Hz, ⁴J(H5-F) ≈ 5 Hz |

| H-6 | 7.4 - 7.6 | Triplet of doublets (td) or complex multiplet | ³J(H6-H5) ≈ 8 Hz, ³J(H6-F) ≈ 8 Hz, ⁴J(H6-H2) ≈ 2 Hz |

Note: These are predicted values and may vary from the experimental data. The multiplicity of H-6 is particularly complex and may appear as a multiplet that is difficult to resolve at lower field strengths.

4.2. Step-by-Step Interpretation Workflow

The following workflow provides a systematic approach to interpreting the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR Analysis of this compound.

4.3. Analysis of a Hypothetical Spectrum

Let's consider a hypothetical experimental ¹H NMR spectrum with the following signals:

-

Signal 1: δ 8.25 (dd, 1H, J = 8.4, 2.1 Hz)

-

Signal 2: δ 7.95 (dd, 1H, J = 8.4, 5.2 Hz)

-

Signal 3: δ 7.50 (td, 1H, J = 8.4, 2.1 Hz)

Assignment:

-

H-2: The most downfield signal at 8.25 ppm is likely H-2, being ortho to the strongly electron-withdrawing -COCl group. The splitting pattern of a doublet of doublets is consistent with coupling to H-6 (³J ≈ 8.4 Hz) and a smaller long-range coupling to H-5 (⁴J ≈ 2.1 Hz).

-

H-5: The signal at 7.95 ppm can be assigned to H-5. The doublet of doublets pattern arises from coupling to H-6 (³J ≈ 8.4 Hz) and the fluorine atom (⁴J(H-F) ≈ 5.2 Hz).

-

H-6: The upfield signal at 7.50 ppm is assigned to H-6. Its triplet of doublets appearance is due to a large coupling to both H-5 and the fluorine atom (³J ≈ 8.4 Hz) and a smaller coupling to H-2 (⁴J ≈ 2.1 Hz).

This assignment is consistent with the electronic effects of the substituents and the expected coupling patterns.

Advanced NMR Techniques for Structural Elucidation

For molecules with highly complex or overlapping ¹H NMR spectra, advanced NMR techniques can provide invaluable information for unambiguous assignment.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

¹⁹F NMR: A powerful technique for fluorinated compounds, providing direct information about the fluorine environment and its coupling to protons.[15]

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular structure.

-

Conclusion

The ¹H NMR analysis of this compound is a prime example of how this powerful analytical technique can be used to elucidate the structure of complex organic molecules. A thorough understanding of the interplay between substituent effects, chemical shifts, and coupling constants is essential for accurate spectral interpretation. This guide provides a comprehensive framework for researchers and scientists to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity and quality of their research and development endeavors.

References

- AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC.

-

More Complex Spin-Spin Splitting Patterns - Chemistry LibreTexts. Available at: [Link]

-

Complex Splitting | NMR | Organic Chemistry - YouTube. Available at: [Link]

-

More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. Available at: [Link]

-

ANALYSIS OF 1H NMR SPECTRA. Available at: [Link]

-

More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

-

1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions - ResearchGate. Available at: [Link]

-

"Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. Available at: [Link]

-

Chemical shifts - UCL. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC - NIH. Available at: [Link]

-

3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem. Available at: [Link]

-

4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem - NIH. Available at: [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. biophysics.org [biophysics.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. fiveable.me [fiveable.me]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-3-fluorobenzoyl chloride 13C NMR chemical shifts

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Bromo-3-fluorobenzoyl chloride

Introduction

This compound is a vital bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive acyl chloride group alongside two distinct halogen atoms on the aromatic ring, allows for diverse and regioselective chemical transformations. Accurate structural verification and purity assessment are paramount for its effective use, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple data sheet, this document delves into the causal relationships between the molecule's electronic structure and its NMR spectral features. We will explore the theoretical underpinnings of the observed chemical shifts, provide a detailed, step-by-step experimental protocol for data acquisition, and present a predictive analysis based on established substituent effects. This guide is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to drive their scientific endeavors.

Theoretical Framework: Understanding Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzene derivatives like this compound, the position of each carbon resonance is primarily governed by the interplay of inductive and resonance effects of the substituents, with additional contributions from other factors.

-

Inductive Effects (σ-effects): Electronegative atoms such as fluorine, bromine, and the chlorine of the acyl group pull electron density away from the carbon atoms through the sigma bond framework. This "deshielding" of the carbon nucleus causes its resonance to appear at a higher chemical shift (further downfield). The effect is strongest on the ipso-carbon (the carbon directly attached to the substituent) and diminishes with distance.

-

Resonance Effects (π-effects): Halogens, despite their high electronegativity, possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation increases electron density, particularly at the ortho and para positions relative to the substituent, causing a shielding effect that shifts the corresponding carbon resonances to a lower chemical shift (upfield). For halogens, the inductive effect generally outweighs the resonance effect.

-

The "Heavy Atom Effect": For heavier halogens like bromine and iodine, a significant shielding (upfield shift) is often observed for the ipso-carbon.[1] This phenomenon, contrary to what would be expected based solely on electronegativity, is attributed to the large electron cloud of the heavy atom, which induces a diamagnetic shielding effect on the directly attached carbon.[1]

-

Carbonyl Group Anisotropy: The π-electron system of the carbonyl group (C=O) in the benzoyl chloride moiety creates a magnetic field. This anisotropic effect leads to strong deshielding of the carbonyl carbon itself, placing it far downfield in the spectrum, typically in the 165-180 ppm range.[2][3]

Predictive Analysis of the ¹³C NMR Spectrum

The structure and numbering scheme for the analysis are as follows:

Figure 2: Experimental workflow for ¹³C NMR data acquisition.

Conclusion

The ¹³C NMR spectrum of this compound offers a wealth of information that is directly correlated to its intricate electronic structure. A predictive analysis, grounded in the fundamental principles of inductive effects, resonance, and the heavy atom effect, allows for the confident assignment of all seven carbon signals. The carbonyl carbon is expected furthest downfield, followed by the fluorine- and carbonyl-bound ipso-carbons. The shielding provided by the fluorine's resonance effect and the bromine's heavy atom effect results in a wide spectral dispersion of over 50 ppm for the aromatic carbons alone.

By following the detailed experimental protocol outlined in this guide, researchers and quality control scientists can reliably obtain high-quality ¹³C NMR spectra. This data is indispensable for confirming the identity and purity of this compound, thereby ensuring the integrity and success of subsequent synthetic applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). 4-Bromobenzoyl chloride. PubChem. Available at: [Link]

- Ganapathy, K., & Muthusubramanian, S. (1986). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Academy of Sciences.

-

SpectraBase. (n.d.). Benzoylchloride. Wiley. Available at: [Link]

- Unknown. (n.d.). 13C NMR Chemical Shift Table.

-

Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

-

The Human Metabolome Database. (n.d.). Benzyl chloride 13C NMR Spectrum. Available at: [Link]

-

Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoyl chloride. PubChem. Available at: [Link]

- Scribd. (n.d.). 13C NMR Chemical Shifts Guide.

-

NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Fluorobenzoyl chloride(403-43-0) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field Guide to the Carbonyl Stretch

An In-Depth Technical Guide to the FTIR Spectroscopy of 4-Bromo-3-fluorobenzoyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond the Peak's Position

In modern chemical analysis, the Fourier-Transform Infrared (FTIR) spectrum serves as a fundamental fingerprint of a molecule. For a synthetic chemist or a process development scientist, the carbonyl (C=O) stretching frequency is often the first and most scrutinized region of the spectrum. Its intensity and position provide immediate, actionable intelligence about the molecular environment. This guide moves beyond a simple reporting of spectral data. It is designed to provide a deep, mechanistic understanding of why the carbonyl group in this compound absorbs where it does. We will dissect the electronic tug-of-war between inductive and resonance effects imposed by the substituents and provide a field-proven protocol for acquiring a high-fidelity spectrum of this reactive and corrosive intermediate.

Theoretical Framework: The Electronic Environment of the Carbonyl Group

The position of the carbonyl stretching vibration in an infrared spectrum is exquisitely sensitive to its electronic environment. The absorption frequency is directly proportional to the strength of the C=O double bond; a stronger, stiffer bond vibrates at a higher frequency. In acyl chlorides, this frequency is inherently high due to the powerful inductive effect of the chlorine atom.

The Inductive Effect (-I): Strengthening the Carbonyl Bond

The inductive effect describes the withdrawal of electron density through sigma (σ) bonds by electronegative atoms. In the case of an acyl chloride, the highly electronegative chlorine atom attached to the carbonyl carbon strongly pulls electron density away from it.[1][2][3] This withdrawal of electrons increases the positive character of the carbonyl carbon, which in turn shortens and strengthens the adjacent C=O bond. This results in a higher vibrational frequency compared to ketones or aldehydes.[4][5]

For this compound, this effect is amplified. The fluorine and bromine atoms on the aromatic ring are also highly electronegative. They exert their own powerful inductive electron withdrawal from the phenyl ring, which further pulls electron density away from the carbonyl group, reinforcing the C=O bond and shifting its stretching frequency to an even higher wavenumber.

The Resonance Effect (+R/-R): A Countervailing Force

Resonance involves the delocalization of π-electrons across a conjugated system. This effect can either donate or withdraw electron density.

-

Conjugation with the Phenyl Ring (-R): The carbonyl group itself is conjugated with the aromatic ring. This delocalization of π-electrons from the C=O bond into the ring introduces more single-bond character into the carbonyl group.[5][6] This weakening of the bond would, in isolation, decrease the stretching frequency.[1][6]

-

Halogen Substituents (+R): The bromine and fluorine atoms possess lone pairs of electrons that can be donated back into the aromatic ring via resonance. This +R effect would increase the electron density of the ring system, counteracting the inductive withdrawal and potentially weakening the C=O bond, which would lower its frequency.

The Net Result: A Tug-of-War Dominated by Induction

In the case of halogens, the inductive effect (-I) is overwhelmingly dominant over their resonance effect (+R) when it comes to influencing the reactivity and spectral properties of the attached carbonyl group.[3] Therefore, the net electronic effect of the bromo and fluoro substituents is strong electron withdrawal.

This leads to a clear prediction: The carbonyl stretching frequency of this compound will be at a significantly high wavenumber, even higher than that of unsubstituted benzoyl chloride (~1775 cm⁻¹).[6][7] The combined inductive pull of chlorine, bromine, and fluorine creates a particularly strong and stiff C=O bond.

The following diagram illustrates the interplay of these electronic forces.

Sources

- 1. Video: IR Absorption Frequency: Delocalization [jove.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. davuniversity.org [davuniversity.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-3-fluorobenzoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-3-fluorobenzoyl chloride, a reactive acyl chloride of significant interest in pharmaceutical and chemical synthesis. Addressing the inherent challenges of analyzing this halogenated, reactive compound, this document details theoretical fragmentation pathways, experimental protocols for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and critical considerations for sample handling and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the mass spectrometric behavior of this and similar chemical entities.

Introduction: The Analytical Imperative for this compound

This compound (C₇H₃BrClFO) is a key building block in organic synthesis, valued for its utility in introducing the 4-bromo-3-fluorobenzoyl moiety into a diverse range of molecules. Its application in the development of novel pharmaceuticals and agrochemicals necessitates robust analytical methods for its characterization and quality control. Mass spectrometry, with its high sensitivity and structural elucidation capabilities, stands as a primary tool for the analysis of this compound.

However, the inherent reactivity of the acyl chloride functional group, coupled with the presence of three distinct halogen atoms (Br, Cl, F), presents unique challenges in mass spectrometric analysis. This guide aims to provide a detailed roadmap for navigating these challenges, from sample preparation to spectral interpretation, ensuring accurate and reliable results.

Chemical Profile and Isotopic Considerations

A thorough understanding of the chemical properties of this compound is fundamental to its successful mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO | [1] |

| Molecular Weight | 237.45 g/mol | [2] |

| Monoisotopic Mass | 235.90398 Da | [1] |

The presence of bromine and chlorine significantly impacts the mass spectrum due to their characteristic isotopic distributions. Understanding these patterns is critical for identifying the molecular ion and halogen-containing fragments.

| Element | Isotope | Natural Abundance (%) |

| Bromine | ⁷⁹Br | ~50.7% |

| ⁸¹Br | ~49.3% | |

| Chlorine | ³⁵Cl | ~75.8% |

| ³⁷Cl | ~24.2% |

This results in a distinctive isotopic cluster for the molecular ion (M) and any fragments containing both bromine and chlorine. The molecular ion region will exhibit a primary peak (M), an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and an M+4 peak (due to ⁸¹Br and ³⁷Cl). The relative intensities of these peaks provide a powerful diagnostic tool for confirming the presence of these halogens.[3][4]

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

The fragmentation cascade is initiated by the ionization of the molecule, typically through the loss of a non-bonding electron from the carbonyl oxygen or a halogen atom.

Caption: Predicted EI-MS fragmentation of this compound.